N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8/h8-10,12,14H,1-7H2,(H,13,15) |
InChI Key |
WWGAIBPYRKYLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Activation | CDI or oxalyl chloride | Room temperature or gentle heating | Convert acid to reactive intermediate |
| Coupling | Amine (e.g., methylamine) | Stirring at room temperature or mild heating | Form the carboxamide |
Key Synthetic Pathway (Proposed)
Based on the literature, a representative synthetic route can be summarized as:
Cyclohexene → Hydroboration → Oxidation → Hydroxycyclohexane
Hydroxycyclohexane → Conversion to amine (via amino group introduction or substitution)
Pyrrolidine-3-carboxylic acid → Activation with CDI → Coupling with hydroxycyclohexylamine derivative → Formation of this compound
Representative Data Table of Synthetic Intermediates
| Intermediate | Starting Material | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 3-Hydroxycyclohexylamine | Cyclohexene | BH3·THF, H2O2 | Hydroboration-oxidation | Hydroxycyclohexane |
| Hydroxycyclohexane | Derived from cyclohexene | - | - | Intermediate for amine formation |
| Activated acid | Pyrrolidine-3-carboxylic acid | CDI | Room temp | Amide coupling |
| Final product | This compound | Amine | Stirring, mild heating | Target compound |
Research Findings and Optimization
Recent research indicates that enantioselective synthesis and regioselective hydroxylation are critical for obtaining high-purity compounds with desired stereochemistry. Organocatalytic Michael additions and chiral auxiliary methods have been employed to enhance enantiomeric excess, especially for the hydroxycyclohexyl moiety.
Furthermore, microscale parallel synthesis and high-throughput screening have been utilized to optimize reaction conditions, yields, and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for therapeutic use:
- Antinociceptive Effects : Preliminary studies indicate that (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide may modulate pain pathways in the central nervous system, suggesting potential use in pain relief therapies.
- Neuroprotective Properties : The compound has shown promise in protecting neurons from oxidative stress and excitotoxicity, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Activity : Research suggests that it may influence serotonin and norepinephrine levels, contributing to mood regulation and potentially serving as an antidepressant.
Synthetic Routes
The synthesis of (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide typically involves several steps aimed at optimizing yield and purity. Various synthetic routes have been explored, including:
- Formation of the Pyrrolidine Ring : The initial step often involves the cyclization of suitable precursors to form the pyrrolidine structure.
- Hydroxylation : Introduction of the hydroxyl group on the cyclohexane ring enhances solubility and biological interactions.
- Carboxamide Formation : The final step involves converting the appropriate intermediates into the carboxamide form.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various receptors. The presence of the hydroxyl group significantly influences its pharmacokinetic properties:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| (R)-N-(2-Hydroxycyclohexyl)pyrrolidine-2-carboxamide | Hydroxyl group on cyclohexane | Potentially different binding profiles at receptors |
| N-(Cyclopropyl)pyrrolidine-2-carboxamide | Cyclopropyl instead of cyclohexane | May exhibit different pharmacokinetic properties |
| (S)-N-(4-Hydroxybutyl)pyrrolidine-4-carboxamide | Butyl chain with hydroxyl group | Differences in lipophilicity affecting bioavailability |
The unique stereochemistry and presence of the cyclohexanol moiety enhance solubility and receptor interactions compared to similar compounds.
Case Studies
Several studies highlight the potential applications of (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide:
- A study investigating its antinociceptive effects demonstrated significant pain relief in animal models, indicating its potential for developing new analgesics.
- Neuroprotective studies showed that the compound could mitigate neuronal damage in models of oxidative stress, suggesting its application in neurodegenerative conditions such as Alzheimer's disease.
- Research into its antidepressant properties revealed that it could modulate neurotransmitter levels effectively, supporting further investigation into its use as an antidepressant agent.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Saturation Variations
Piperidine Analogs
- (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride (CAS: N/A; MW: 262.78 g/mol) replaces the pyrrolidine ring with a six-membered piperidine ring. The hydrochloride salt enhances solubility, and the stereochemistry (R-configuration) may alter receptor binding compared to the S-configuration in the target compound. Piperidine derivatives often exhibit improved metabolic stability due to reduced ring strain .
Thiazolidine Derivatives
- (4R,5R)-5-(4-Chlorophenyl)-N-(3-hydroxycyclohexyl)-4-methyl-2-oxothiazolidine-3-carboxamide (CAS: N/A) introduces a sulfur-containing thiazolidine ring with a 2-oxo group. Thiazolidines are commonly explored in pesticide research, suggesting agrochemical applications for this analog .
Substituent Modifications
Aromatic Substituents
- Tetflupyrolimet (ISO name; CAS: N/A): A pyrrolidine carboxamide with a 2-fluorophenyl and 3-(trifluoromethyl)phenyl group. The fluorine atoms enhance electronegativity and metabolic resistance, making it effective as a herbicide. This contrasts with the target compound’s aliphatic hydroxycyclohexyl group, which may prioritize different binding interactions .
- N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: N/A): Features a hydroxyphenyl and phenyl group.
Halogenated Derivatives
- 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS: 1144493-81-1; MW: 382.8 g/mol): Incorporates a chlorophenyl group and a coumarin-derived 2-oxochromen moiety. The bulky coumarin substituent may confer fluorescence properties or influence pharmacokinetics, diverging from the simpler hydroxycyclohexyl group in the target compound .
Functional Group Additions
- Salt Forms : The hydrochloride salt of the target compound, (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide Hydrochloride , improves aqueous solubility and stability, critical for pharmaceutical formulations. Freebase forms (e.g., the parent compound) may offer better lipid solubility for CNS penetration .
Data Table: Key Structural and Physical Properties
Biological Activity
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, incorporating data tables and case studies where applicable.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acids or their derivatives. The structural formula can be represented as follows:
This compound features a pyrrolidine ring substituted with a cyclohexyl group and a hydroxyl group, which may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have been tested against various strains of bacteria and fungi. A study showed that certain carboxamides demonstrated minimum inhibitory concentrations (MIC) in the range of 125–250 µM against Mycobacterium tuberculosis and other nontuberculous mycobacteria .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-Hexyl derivative | 250 | M. tuberculosis |
| Cyclized derivative | 125–250 | M. kansasii |
These findings suggest that structural modifications can enhance the antimicrobial potency of pyrrolidine derivatives.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's .
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| AChE | 27.04–106.75 | Rivastigmine: 38.4 |
| BuChE | 58.01–277.48 | - |
The inhibition of these enzymes indicates that the compound may have therapeutic potential in managing cognitive disorders.
Case Study 1: Neuroprotective Effects
A recent study focused on the neuroprotective effects of similar pyrrolidine derivatives in animal models of Alzheimer's disease. The results indicated that treatment with these compounds led to significant improvements in cognitive function, as measured by behavioral tests . The study highlighted the role of this compound as a potential lead compound for further development.
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of pyrrolidine derivatives, including this compound. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of key signaling pathways associated with tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
